molecular formula C6H11BrO3 B1589816 2-Hydroxyethyl 2-bromoisobutyrate CAS No. 189324-13-8

2-Hydroxyethyl 2-bromoisobutyrate

Cat. No.: B1589816
CAS No.: 189324-13-8
M. Wt: 211.05 g/mol
InChI Key: MHXMVFDLNGKBSR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-bromoisobutyrate is a versatile organic compound with the molecular formula C6H11BrO3 and a molecular weight of 211.05 g/mol. It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) for creating hydroxy-functionalized telechelic polymers. This compound is also known by its synonyms: ATRP hydroxy initiator, HEBIB, and HO-BriBu.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 2-bromoisobutyrate can be synthesized through the reaction of 2-bromoisobutyric acid with ethylene oxide under controlled conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic attack of ethylene oxide on the carboxyl group of 2-bromoisobutyric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 2-bromoisobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of azides, iodides, or other substituted derivatives.

Scientific Research Applications

2-Hydroxyethyl 2-bromoisobutyrate is widely used in scientific research due to its unique properties and versatility. Its applications span across various fields:

  • Chemistry: It is extensively used as an initiator in ATRP for synthesizing polymers with controlled molecular weights and architectures.

  • Biology: The compound is employed to modify surfaces, particles, or biomolecules, enhancing their functionality and biocompatibility.

  • Medicine: It is utilized in the development of drug delivery systems and biomaterials for medical applications.

  • Industry: The compound finds use in the production of coatings, adhesives, and other industrial materials.

Comparison with Similar Compounds

2-Hydroxyethyl 2-bromoisobutyrate is compared with other similar compounds to highlight its uniqueness:

  • Ethyl α-bromoisobutyrate: Similar initiator used in ATRP, but lacks the hydroxy group, which provides additional functionality.

  • 2-Azidoethyl 2-bromoisobutyrate: Another ATRP initiator with an azide group instead of a hydroxy group, used for different polymerization processes.

  • 2-Bromoisobutanoic acid N-hydroxysuccinimide ester: Used in peptide synthesis, but not suitable for ATRP.

These compounds share similarities in their use as initiators but differ in their functional groups and specific applications.

Properties

IUPAC Name

2-hydroxyethyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXMVFDLNGKBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

637032-56-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637032-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70467247
Record name 2-HYDROXYETHYL 2-BROMOISOBUTYRATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189324-13-8
Record name 2-Hydroxyethyl 2-bromoisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189324-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-HYDROXYETHYL 2-BROMOISOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester
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Synthesis routes and methods I

Procedure details

Ethylene glycol (279 g, 4500 mmol) and Et3N (3.34 g, 33.0 mmol) were poured in a 2-necked round bottom flask. To this was added dropwise and a solution of 2-bromoisobutryl bromide (6.90 g, 30.0 mmol) in anhydrous THF (50 mL) at room temperature over ca. 1 h. The colourless solution was stirred overnight, then diluted in 500 mL of water and extracted with 3×200 mL of a mixture of Et2O/CH2Cl2 (4:1). The organic layers, reunited, were washed with 2×200 mL of water and dried over MgSO4. Evaporation of the solvent at reduced pressure (rotavapor, without heating) gave a pale yellow liquid. The latter was dissolved in ca. 30 mL of CH2Cl2 then 10 g of SiO2 were added and the solvent evaporated again until a white powder was obtained. This was poured in a column packed with SiO2, (ca 15 cm depth) previously eluted with petroleum ether/Et2O 5:1 and purified by column chromatography (elute with petroleum ether/Et2O 5:1) to eliminate the impurities. The desired product, using this solvent mixture, has an Rf˜0 (stays on the bottom of the TLC plate). When the impurities have been eliminated, the column was eluted with 100% Et2O, to give a colourless liquid. Yield 82%. IR ν(N—H) 3388 cm− (broad); ν(C═O) 1731 cm−1. 1H NMR (CDCl3) δ=1.97 (s, 6H, CH3); 3.89 (t, J=4.6 Hz; 2H, OCH2CH2OH); 4.33 (t, J=4.6 Hz; 2H, OCH2CH2OH). 13C NMR (CDCl3) δ=30.45 (2C, CH3), 55.55 (1C, C(CH3)2Br); 60.66 (1C, OCH2CH2OH); 65.90 (1C, OCH2CH2OH); 171.69 (1C, C═O).
Quantity
279 g
Type
reactant
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SiO2
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Anhydrous ethylene glycol (301.3 g, 4.85 mol) and triethylamine (28 mL, 200 mmol) were diluted with dry tetrahydrofuran (100 mL). The reaction mixture was cooled in an ice-water bath and a solution of α-bromoisobutyryl bromide (12 mL, 97.1 mmol) in dry tetrahydrofuran (50 mL) was slowly added while stirring. The mixture was stirred in the cooling bath for 1 h and then at room temperature for 16 h. The reaction mixture was then poured into water (800 mL) and extracted with dichloromethane (6×100 mL). The organic fractions were combined, washed with acidic water (pH=4), dried over MgSO4 and evaporated to dryness to afford 17.477 g (yield=85.3%) of a very pale yellow liquid. 1H NMR (CDCl3, δ, ppm): 4.30-4.19 (m, 2H), 3.86-3.75 (m, 2H), 2.86-2.47 (broad peak, 1H, OH), 1.89 (s, 6H). 13C NMR (CDCl3, δ): 171.95, 67.40, 60.63, 55.89, 30.72.
Quantity
301.3 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) serves as a versatile initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) [, , ]. Its bifunctional structure, featuring both a hydroxyl and a bromine atom, enables the synthesis of well-defined polymers with controlled molecular weights and architectures.

A: In ATRP, HEBiB acts as an initiator, providing the bromine atom necessary for the reversible activation-deactivation cycle that characterizes this polymerization technique [, ]. This control over radical generation allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which are crucial for tailoring material properties.

A: The hydroxyl group in HEBiB introduces additional functionality to the polymer chain end [, , ]. This opens avenues for further modification or functionalization of the synthesized polymers. For instance, the hydroxyl group can be used to attach other molecules, such as biomolecules or dyes, expanding the potential applications of the resulting materials.

A: HEBiB has been successfully employed in the synthesis of various polymers, including poly(ε-caprolactone) (PCL) [, ], poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) [], poly(oligo(ethylene oxide) monomethyl ether methacrylate) (POEOMA) [], and poly(N-isopropylacrylamide) (PNIPAAM) []. These polymers find applications in diverse fields ranging from drug delivery systems to surface modifications.

A: HEBiB typically partners with copper-based catalysts complexed with ligands, such as CuBr/2,2’-bipyridine [, ]. The copper catalyst facilitates the reversible activation of the bromine atom in HEBiB, initiating the polymerization process. The ligand plays a crucial role in controlling the reactivity of the copper catalyst and influencing polymerization kinetics.

A: ATRP reactions with HEBiB can be conducted in various solvents, including water, methanol, and organic solvents like tetrahydrofuran [, , ]. The choice of solvent impacts the polymerization kinetics, solubility of the reactants, and ultimately the properties of the synthesized polymer. Research has explored the effects of water concentration on ATRP, revealing its influence on the activation-deactivation equilibrium constant [].

A: One identified limitation involves the incompatibility of HEBiB with monomers containing amine groups, such as dimethylaminoethyl methacrylate (DMAEMA) []. The amine groups can deactivate the tin-based catalysts typically used in conjunction with HEBiB for ring-opening polymerization. This necessitates a specific synthetic sequence where the DMAEMA block is polymerized after the other blocks.

A: Research on polymerization reactions utilizing HEBiB as an initiator has shown that the presence of excess ascorbate and oxygen can lead to the decomposition of HEBiB []. This decomposition can negatively impact the polymerization process and requires optimization strategies, such as the addition of sodium dodecyl sulfate (SDS) and pyruvate, to ensure efficient polymerization and accurate results.

A: A suite of analytical techniques is employed to characterize polymers synthesized using HEBiB, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], Fourier Transform Infrared (FTIR) spectroscopy [, , , ], Gel Permeation Chromatography (GPC) [, , , , ], and Thermogravimetric Analysis (TGA) [, , ]. These techniques provide information about the polymer's structure, molecular weight, composition, and thermal properties.

A: HEBiB, through its role in ATRP, enables the controlled synthesis of well-defined polymers with tailored properties. This has profound implications for various fields. For example, HEBiB has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with polymers, improving their dispersibility and expanding their potential applications in areas like electronics and sensors [, ]. This highlights the crucial role of HEBiB in advancing material science and nanotechnology.

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